An In-depth Technical Guide on (4-Methyloxazol-2-YL)methanamine: Chemical Properties and Structure
An In-depth Technical Guide on (4-Methyloxazol-2-YL)methanamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of (4-Methyloxazol-2-YL)methanamine. Due to the limited availability of extensive experimental data for this specific molecule, this guide also presents logical workflows for its synthesis and potential biological evaluation based on established principles and data for structurally related compounds.
Chemical Properties and Structure
(4-Methyloxazol-2-YL)methanamine is a heterocyclic amine containing a 4-methyloxazole core. While detailed experimental data for the free base is scarce in publicly available literature, its hydrochloride salt is commercially available and better characterized.
Table 1: Chemical Properties of (4-Methyloxazol-2-YL)methanamine and its Hydrochloride Salt
| Property | (4-Methyloxazol-2-YL)methanamine (Free Base) | (4-Methyloxazol-2-YL)methanamine Hydrochloride |
| CAS Number | Not explicitly found | 1391733-72-4[1] |
| Molecular Formula | C₅H₈N₂O | C₅H₉ClN₂O[1] |
| Molecular Weight | 112.13 g/mol | 148.59 g/mol [1] |
| IUPAC Name | (4-methyl-1,3-oxazol-2-yl)methanamine | (4-methyl-1,3-oxazol-2-yl)methanamine;hydrochloride |
| SMILES | NCC1=NC(C)=CO1 | NCC1=NC(C)=CO1.[H]Cl[1] |
| InChI Key | Data not available | Data not available |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
The structure of (4-Methyloxazol-2-YL)methanamine consists of a central five-membered oxazole ring, which is an aromatic heterocycle containing one oxygen and one nitrogen atom. A methyl group is attached at position 4 of the ring, and an aminomethyl group (-CH₂NH₂) is at position 2.
Experimental Protocols: A Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for (4-Methyloxazol-2-YL)methanamine.
Methodology:
Step 1: Synthesis of 2-Amino-4-methyloxazole A common method for the synthesis of 2-aminooxazoles is the reaction of an α-haloketone with urea or a urea equivalent. In this proposed first step, 1-chloro-2-propanone would be reacted with urea to form 2-amino-4-methyloxazole. This reaction typically proceeds via the formation of a hydroxy-oxazoline intermediate which then dehydrates to the oxazole.
Step 2: Synthesis of 2-(Chloromethyl)-4-methyloxazole The 2-amino group of 2-amino-4-methyloxazole can be converted to a 2-chloro substituent via a Sandmeyer-type reaction. However, a more direct approach for related compounds involves the halogenation of a suitable precursor. For the purpose of this proposed workflow, we will consider the conversion of the 2-amino group to a 2-chloromethyl group. A more direct literature-precedented approach for similar structures involves the reaction of a substituted α-diazoacetophenone with chloroacetonitrile.
Step 3: Synthesis of (4-Methyloxazol-2-YL)methanamine The final step would involve a nucleophilic substitution reaction on the 2-(chloromethyl)-4-methyloxazole. This can be achieved by reacting it with a source of ammonia. To avoid over-alkylation, a Gabriel synthesis approach using potassium phthalimide followed by hydrazinolysis is often employed to yield the primary amine.
Potential Biological Activity and Screening Workflow
While no specific biological activities have been reported for (4-Methyloxazol-2-YL)methanamine, the oxazole scaffold is present in numerous biologically active compounds. For instance, various substituted oxazoles have been investigated as inhibitors of monoamine oxidase (MAO), which are targets for the treatment of neurodegenerative diseases. Additionally, other oxazole derivatives have been explored for their potential as anticancer and antimicrobial agents.
Given this context, a logical experimental workflow for the initial biological screening of (4-Methyloxazol-2-YL)methanamine would involve a series of in vitro assays to identify potential therapeutic areas of interest.
Caption: Logical workflow for the biological evaluation of a novel compound.
Methodology:
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Primary Screening: The initial phase would involve screening (4-Methyloxazol-2-YL)methanamine against a panel of relevant biological targets.
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Enzyme Inhibition Assays: Based on the activity of related oxazoles, assays for monoamine oxidase A (MAO-A) and B (MAO-B) inhibition would be a logical starting point.
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Cytotoxicity Assays: The compound would be tested against a panel of human cancer cell lines to determine its potential as an anticancer agent.
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Antimicrobial Assays: The compound's activity against a range of pathogenic bacteria and fungi would be assessed to explore its potential as an anti-infective agent.
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Secondary Screening and Hit Validation: If significant activity ("a hit") is observed in any of the primary screens, further studies would be conducted.
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Dose-Response and IC50/EC50 Determination: The potency of the compound would be quantified by determining the concentration at which it elicits a half-maximal response (IC50 for inhibition or EC50 for activation).
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Mechanism of Action and Pathway Analysis: For validated hits, experiments would be designed to elucidate the mechanism of action.
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Signaling Pathway Analysis: If the compound shows, for example, cytotoxic activity, further studies would investigate its effect on key cellular signaling pathways involved in cell cycle regulation, apoptosis, or other relevant processes.
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In Vivo Studies: Promising candidates from in vitro studies would then be evaluated in animal models to assess their efficacy and safety profiles.
This systematic approach allows for the efficient evaluation of a novel chemical entity like (4-Methyloxazol-2-YL)methanamine to determine its potential for further drug development.
